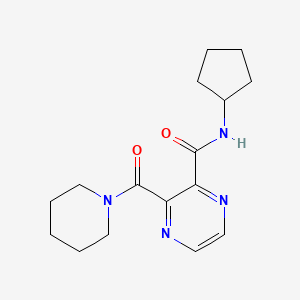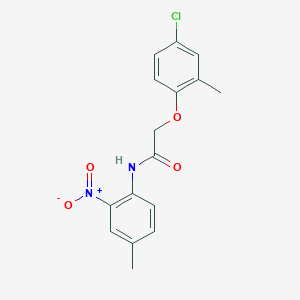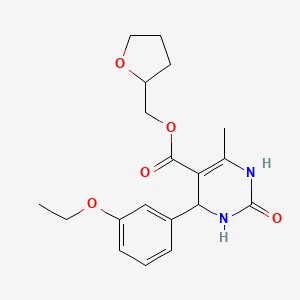![molecular formula C19H13BrF3NO2 B5120139 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5120139.png)
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of naphthamides and is structurally similar to the well-known drug, Celecoxib.
Mécanisme D'action
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide works by inhibiting the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting the activity of COX-2, 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide reduces the production of prostaglandins, which results in a reduction of pain and inflammation.
Biochemical and Physiological Effects
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further development. 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has been shown to have a high selectivity for COX-2 inhibition, which reduces the risk of side effects associated with non-selective COX inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has several advantages for lab experiments, including its high selectivity for COX-2 inhibition, low toxicity profile, and potential for use in the treatment of various inflammatory diseases. However, 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has some limitations, including its relatively low potency compared to other COX-2 inhibitors and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide. One area of research could focus on the development of more potent analogs of 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide with improved selectivity and efficacy. Another area of research could focus on the use of 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide in humans and its potential use in the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide involves a multi-step process that starts with the reaction of 4-bromo-3-methoxyaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. This reaction forms the intermediate compound, 4-bromo-3-methoxy-N-(2-(trifluoromethyl)phenyl)aniline, which is then reacted with 2-naphthoyl chloride to produce 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has been studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and cancer. 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has also been studied for its potential use as a COX-2 inhibitor, a class of drugs that have shown to be effective in treating pain and inflammation.
Propriétés
IUPAC Name |
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO2/c1-26-17-13(10-11-6-2-3-7-12(11)16(17)20)18(25)24-15-9-5-4-8-14(15)19(21,22)23/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVFGMNOIAIPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)
![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![5-(4-hydroxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5120109.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)

![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-3-(hydroxymethyl)pyridinium chloride](/img/structure/B5120119.png)
![6-(4-methyl-3-cyclohexen-1-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5120131.png)
![4-acetyl-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5120148.png)


![11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5120156.png)